Cyclo(Phe-Pro)

Übersicht

Beschreibung

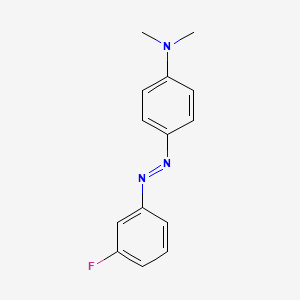

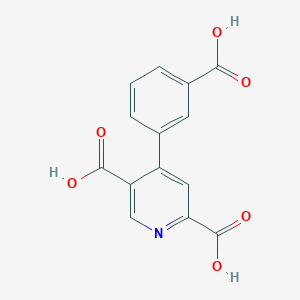

Cyclo(Phe-Pro), also known as cyclo(phenylalanylprolyl), is a cyclic dipeptide belonging to the class of diketopiperazines. These compounds are relatively simple peptide derivatives commonly found in nature. Cyclo(Phe-Pro) is produced by various bacterial species, including Vibrio vulnificus and Lactobacillus species . It plays dual roles as a signaling molecule and a virulence factor .

Wissenschaftliche Forschungsanwendungen

Cyclo(Phe-Pro) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Peptidcyclisierung und Diketopiperazinbildung verwendet.

5. Wirkmechanismus

Cyclo(Phe-Pro) übt seine Wirkungen durch verschiedene Mechanismen aus:

Quorum-Sensing: Es interagiert mit spezifischen Rezeptoren in Bakterien, um die Genexpression im Zusammenhang mit Virulenz und Biofilmbildung zu regulieren.

Zytotoxische Aktivität: Es induziert Apoptose in Krebszellen, indem es zelluläre Prozesse und Signalwege stört.

Antifungale Aktivität: Es hemmt das Pilzwachstum, indem es die Zellwandsynthese und die Membranintegrität stört.

Wirkmechanismus

Target of Action

Cyclo(Phe-Pro), also known as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- or Cyclo(phenylalanylprolyl), is a secondary metabolite produced by certain bacteria, including Vibrio vulnificus and some Lactobacillus species . It has been identified as a quorum-sensing molecule in Vibrio vulnificus . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate group behavior based on population density .

Mode of Action

Cyclo(Phe-Pro) interacts with its targets through specific interactions . It inhibits the polyubiquitination of retinoic acid-inducible gene-I (RIG-I), a crucial protein involved in the immune response to viral infections . This inhibition blunts the activation of interferon regulatory factor 3 (IRF-3) and the production of type-I interferon .

Biochemical Pathways

It is known that it plays a role in the quorum sensing pathways of vibrio vulnificus . Quorum sensing pathways are crucial for bacterial communication and coordination of group behaviors .

Result of Action

Cyclo(Phe-Pro) has been found to exhibit potent antifungal activities . It also displays cytotoxic activity against HCT-116 cells . In addition, it has been shown to enhance susceptibility to hepatitis C virus (HCV), as well as Sendai and influenza viruses .

Action Environment

The production and action of Cyclo(Phe-Pro) can be influenced by environmental factors . For instance, it has been found that Cyclo(Phe-Pro) maintains a stable production in a wide temperature range of 31–42°C . It also maintains a higher level yield in neutral and weakly alkaline environment (pH 6–10) than acid (pH 3–5) environment .

Biochemische Analyse

Biochemical Properties

Cyclo(Phe-Pro) plays a crucial role in biochemical reactions, particularly as a quorum sensing molecule in Vibrio vulnificus . It interacts with several biomolecules, including enzymes and proteins. For instance, Cyclo(Phe-Pro) inhibits retinoic acid-inducible gene-I (RIG-I) polyubiquitination by specifically interacting with RIG-I, thereby blunting IRF-3 activation and type-I interferon production . Additionally, Cyclo(Phe-Pro) exhibits cytotoxic activity against HCT-116 cells, indicating its potential role in cancer therapy .

Cellular Effects

Cyclo(Phe-Pro) exerts various effects on different cell types and cellular processes. In host cells, Cyclo(Phe-Pro) acts as a virulence factor, suppressing innate immune responses and inducing DNA damage . It inhibits interferon-β production by interfering with the retinoic-acid-inducible gene-1 (RIG-1) and induces apoptosis in host mammalian cells via elevation of reactive oxygen species (ROS) . These effects highlight the compound’s significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Cyclo(Phe-Pro) exerts its effects through various mechanisms. It binds to specific biomolecules, such as RIG-I, inhibiting its polyubiquitination and subsequent activation of IRF-3 . This inhibition leads to a reduction in type-I interferon production, thereby modulating the immune response. Additionally, Cyclo(Phe-Pro) induces apoptosis by elevating ROS levels, which can cause oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclo(Phe-Pro) can change over time. Studies have shown that Cyclo(Phe-Pro) is taken up by cells in a concentration-dependent manner and does not require energy for transportation across biological membranes . The intracellular accumulation of Cyclo(Phe-Pro) remains relatively stable over short periods, indicating its stability in vitro

Dosage Effects in Animal Models

The effects of Cyclo(Phe-Pro) vary with different dosages in animal models. While specific dosage studies on Cyclo(Phe-Pro) are limited, similar cyclic dipeptides have shown dose-dependent effects on biological activities . For instance, high doses of cyclic dipeptides can exhibit toxic or adverse effects, while lower doses may have therapeutic potential

Metabolic Pathways

Cyclo(Phe-Pro) is involved in various metabolic pathways, particularly in bacterial species. It functions as a quorum sensing molecule, regulating the expression of virulence factors in Vibrio species . The metabolic pathways involving Cyclo(Phe-Pro) include its synthesis, transport, and degradation within bacterial cells . The compound’s interaction with enzymes and cofactors in these pathways influences metabolic flux and metabolite levels.

Transport and Distribution

Cyclo(Phe-Pro) is transported and distributed within cells and tissues through passive diffusion . Studies have shown that Cyclo(Phe-Pro) is taken up by cells in a concentration-dependent manner and does not require specific transporters or binding proteins . This passive transport mechanism allows Cyclo(Phe-Pro) to move across biological membranes and accumulate within cells, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of Cyclo(Phe-Pro) is primarily within the cytoplasm, where it interacts with various biomolecules to exert its effects . The compound does not require specific targeting signals or post-translational modifications for its localization. Its ability to diffuse across biological membranes allows it to reach different cellular compartments and organelles, influencing cellular processes and functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclo(Phe-Pro) can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids phenylalanine and proline are sequentially coupled on a solid support, followed by cyclization to form the diketopiperazine ring. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of cyclo(Phe-Pro) may involve fermentation processes using bacterial strains known to produce this compound naturally. The bacteria are cultured under controlled conditions, and the compound is extracted and purified from the culture medium .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclo(Phe-Pro) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Diketopiperazinderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können den Diketopiperazinring modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen an die Phenylalanin- oder Prolinreste einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat in wässrigen oder organischen Lösungsmitteln.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Diketopiperazine und modifizierte cyclische Dipeptide .

Vergleich Mit ähnlichen Verbindungen

Cyclo(Phe-Pro) ist unter den Diketopiperazinen aufgrund seiner Doppelfunktion als Signalmolekül und Virulenzfaktor einzigartig. Ähnliche Verbindungen umfassen:

Eigenschaften

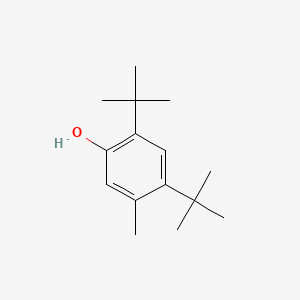

IUPAC Name |

3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBUWPVZSXDWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933019 | |

| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-26-8, 14705-60-3, 26488-24-4 | |

| Record name | (3S-trans)-3-Benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003705268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 64863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014705603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-prolyl diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(D-phenylalanyl-L-prolyl) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclo(Phe-Pro) influence virulence factor production in Vibrio cholerae?

A1: Cyclo(Phe-Pro) disrupts the ToxR regulon in Vibrio cholerae. It activates the expression of LeuO, a LysR-family regulator, which in turn represses AphA transcription. This repression ultimately downregulates the ToxR regulon, leading to decreased production of cholera toxin (CT) and toxin-coregulated pilus (TCP), key virulence factors. [, ]

Q2: Does cyclo(Phe-Pro) impact ToxR directly?

A2: Cyclo(Phe-Pro) does not appear to directly bind or modify ToxR. Instead, it seems to enhance ToxR's ability to activate leuO transcription, suggesting an indirect modulation of the ToxR regulon. []

Q3: Beyond V. cholerae, what other bacteria are affected by cyclo(Phe-Pro)?

A3: Cyclo(Phe-Pro) affects the expression of ompU in several Vibrio species, including V. cholerae, V. vulnificus, V. parahaemolyticus, and V. harveyi. In V. cholerae, it also enhances the expression of the ctx genes, also regulated by ToxR. []

Q4: How does cyclo(Phe-Pro) produced by Vibrio vulnificus impact the host immune response?

A4: Cyclo(Phe-Pro) from V. vulnificus suppresses the host's innate immune response by inhibiting the NF-κB pathway. This suppression leads to decreased production of proinflammatory cytokines, nitric oxide, and reactive oxygen species in macrophages. [, , ]

Q5: What gene in V. vulnificus is responsible for cyclo(Phe-Pro) production?

A5: The gene VVMO6_03017 has been identified as essential for cyclo(Phe-Pro) production in V. vulnificus. Deletion of this gene reduces cFP production and attenuates virulence in a mouse model. [, ]

Q6: Does cyclo(Phe-Pro) interfere with antiviral innate immunity?

A6: Yes, research suggests that cyclo(Phe-Pro) can inhibit RIG-I-mediated antiviral innate immunity. [, ]

Q7: What is the molecular formula and weight of cyclo(Phe-Pro)?

A7: Cyclo(Phe-Pro) has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol.

Q8: What spectroscopic techniques are helpful for identifying cyclo(Phe-Pro)?

A8: Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Electronic Circular Dichroism (ECD) are valuable tools for characterizing and identifying cyclo(Phe-Pro), particularly for differentiating its stereoisomers. [, , , ]

Q9: Has cyclo(Phe-Pro) been found in food products?

A9: Yes, cyclo(Phe-Pro) has been identified in various food and beverage products, including beer and fermented foods like kimchi. [, , ]

Q10: Can the detection of cyclo(Phe-Pro) in biological samples be misconstrued?

A10: Yes, there is a possibility for misinterpretation. A dihydroergotamine artifact detectable by GC-MS analysis shares a similar structure with cyclo(Phe-Pro). This artifact can originate from dietary sources like cocoa powder or even from enzymatic preparations used in lab protocols, making it crucial to carefully interpret such findings. []

Q11: What types of coatings incorporate cyclo(Phe-Pro) for food preservation?

A11: Cyclo(Phe-Pro) produced by Streptomyces rochei DSM 41729, when complexed with chitosan oligomers (COS), demonstrates synergistic antifungal activity against Botrytis cinerea, a common postharvest pathogen in fruits like table grapes. This complex, when applied as a coating, can significantly extend the shelf life of these fruits. []

Q12: Does cyclo(Phe-Pro) exhibit any catalytic activity?

A12: Current research primarily focuses on cyclo(Phe-Pro)'s biological activities rather than its catalytic properties. No significant catalytic applications have been reported yet.

Q13: Have computational methods been used to study cyclo(Phe-Pro)?

A13: Yes, computational techniques like molecular docking have been employed to investigate the potential interactions of cyclo(Phe-Pro) with target proteins, such as interleukins involved in sinusitis. These studies help predict potential therapeutic applications. []

Q14: Are there specific formulation strategies to improve cyclo(Phe-Pro)'s stability or delivery?

A15: While the research primarily focuses on its biological activity, conjugation with chitosan oligomers has been shown to enhance its solubility and bioavailability, particularly in agricultural applications for controlling fungal growth. []

Q15: Is there information available on the SHE regulations, PK/PD, or toxicology of cyclo(Phe-Pro)?

A15: The current research primarily focuses on cyclo(Phe-Pro)'s fundamental biological activities and its role in microbial communities. More comprehensive studies are needed to assess its safety, pharmacokinetics, and potential toxicity for therapeutic applications.

Q16: What in vitro models have been used to study cyclo(Phe-Pro)?

A17: Several cell lines, including HT-29 colon cancer cells, HeLa cells, MCF-7 breast cancer cells, and macrophage cell lines, have been used to investigate the effects of cyclo(Phe-Pro) on cell growth, apoptosis, and cytokine production. [, , ]

Q17: Are there any in vivo studies on cyclo(Phe-Pro)?

A18: Yes, a mouse model of V. vulnificus infection has been used to demonstrate the role of the VVMO6_03017 gene in cyclo(Phe-Pro) production and virulence. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)

![[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester](/img/structure/B1664169.png)